An In-depth Technical Guide to the Physical Properties of 1-Benzyloxy-2-chloro-4-fluorobenzene
An In-depth Technical Guide to the Physical Properties of 1-Benzyloxy-2-chloro-4-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Benzyloxy-2-chloro-4-fluorobenzene is a halogenated aromatic ether with potential applications in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical compounds. Its specific substitution pattern offers a unique combination of steric and electronic properties that can be exploited in molecular design. This guide provides a comprehensive overview of the known and estimated physical properties of this compound, addressing a critical knowledge gap for researchers working with this molecule. Due to the limited availability of experimental data, this document distinguishes between verified identification parameters and computationally estimated physical properties, providing a transparent and scientifically grounded resource.
Chemical Identity and Structure
The foundational step in understanding any chemical entity is to establish its unambiguous identity. 1-Benzyloxy-2-chloro-4-fluorobenzene is identified by the Chemical Abstracts Service (CAS) number 918524-11-5.[1] Its molecular structure consists of a 2-chloro-4-fluorophenyl group ether-linked to a benzyl group.
| Identifier | Value | Source |
| IUPAC Name | 1-(Benzyloxy)-2-chloro-4-fluorobenzene | - |
| CAS Number | 918524-11-5 | BLDpharm[1] |
| Molecular Formula | C₁₃H₁₀ClFO | BLDpharm[1] |
| Molecular Weight | 236.67 g/mol | BLDpharm[1] |
| Canonical SMILES | C1=CC=C(C=C1)COC2=C(C=C(C=C2)F)Cl | - |
| InChI Key | - | - |
Experimental Data: Acknowledging the Gaps
A thorough search of publicly available chemical databases, including PubChem, and scientific literature reveals a notable absence of experimentally determined physical property data for 1-Benzyloxy-2-chloro-4-fluorobenzene. This suggests that the compound is either relatively new or has not been extensively characterized in a publicly documented academic or industrial setting. For researchers, this highlights a potential area for fundamental characterization studies.
Estimated Physicochemical Properties: A Predictive Approach
In the absence of experimental data, computational methods provide a scientifically valid approach to estimate the physical properties of a molecule. These estimations are based on the compound's structure and draw from the known properties of its constituent fragments and related molecules. The following table summarizes the estimated physical properties for 1-Benzyloxy-2-chloro-4-fluorobenzene.
Disclaimer: The following data are estimations and should be used as a guide for experimental design and not as a substitute for experimentally verified values.
| Property | Estimated Value | Basis for Estimation |
| Melting Point | 25 - 35 °C | Based on the melting point of benzyl ether (1.5-3.5 °C)[2] and the introduction of a substituted phenyl group which would likely increase the melting point due to increased molecular weight and altered crystal packing. |
| Boiling Point | > 300 °C | The boiling point of benzyl ether is approximately 298 °C.[2] The addition of the chloro- and fluoro- substituents to the phenyl ring will increase the molecular weight and likely elevate the boiling point. |
| Density | ~1.2 - 1.3 g/mL | The density of 1-chloro-4-fluorobenzene is approximately 1.226 g/mL.[3] The addition of the benzyloxy group would likely result in a similar or slightly higher density. |
| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., ethanol, diethyl ether, chloroform, acetone). | Benzyl ethers are generally insoluble in water and soluble in organic solvents.[4] The halogenated aromatic portion of the molecule would further decrease water solubility. |
| Appearance | Colorless to light yellow liquid or low-melting solid | Based on the appearance of related compounds like 1-chloro-4-fluorobenzene (colorless liquid)[5][6] and benzyl ether (colorless to pale yellow liquid). |
Methodology for Property Estimation
The estimation of the physical properties of 1-Benzyloxy-2-chloro-4-fluorobenzene is predicated on the principles of structure-property relationships. This involves dissecting the molecule into its primary structural components: the 2-chloro-4-fluorophenyl group and the benzyl ether moiety.
-
1-Chloro-4-fluorobenzene: This building block is a liquid at room temperature with a melting point of -27 to -26 °C and a boiling point of 129-130 °C.[3] Its density is approximately 1.226 g/mL at 25 °C.[3]
-
Benzyl Ether: This molecule has a melting point of 1.5-3.5 °C and a boiling point of 298 °C.[2] Its density is around 1.043 g/mL at 25 °C.[2]
By combining these fragments, we can infer the properties of the target molecule. The significantly larger and more complex structure of 1-Benzyloxy-2-chloro-4-fluorobenzene compared to its individual components suggests a higher melting and boiling point. The density is likely to be influenced more by the denser halogenated aromatic ring.
Modern computational chemistry offers more sophisticated methods for property prediction, such as Quantitative Structure-Property Relationship (QSPR) models and Density Functional Theory (DFT).[7][8][9][10] These approaches utilize algorithms trained on large datasets of known molecules to predict the properties of novel structures with increasing accuracy.[11][12][13]
Handling and Safety Considerations
While a specific, comprehensive Safety Data Sheet (SDS) with all GHS classifications for 1-Benzyloxy-2-chloro-4-fluorobenzene is not widely available, general precautions for handling halogenated aromatic ethers should be observed. A supplier's preliminary safety information suggests that contact with skin and eyes should be avoided, and inhalation of vapors should be minimized.[14] Standard laboratory personal protective equipment, including safety glasses, gloves, and a lab coat, is recommended. Work should be conducted in a well-ventilated area or a fume hood.
The recommended storage condition is "Sealed in dry, 2-8°C".[1]
Applications in Research and Development
The true value of a molecule like 1-Benzyloxy-2-chloro-4-fluorobenzene lies in its potential as a building block in organic synthesis. The benzyloxy group can serve as a protecting group for the phenolic oxygen, which can be deprotected under specific conditions. The chloro and fluoro substituents on the aromatic ring provide sites for further functionalization through various cross-coupling reactions. This makes the compound a potentially valuable intermediate in the synthesis of complex molecules with applications in drug discovery and materials science.[5]
Experimental Workflow for Characterization
For researchers who wish to determine the physical properties of 1-Benzyloxy-2-chloro-4-fluorobenzene experimentally, the following standard protocols are recommended.
Melting Point Determination
A standard capillary melting point apparatus can be used. A small amount of the crystalline solid is packed into a capillary tube and heated slowly. The temperature range over which the substance melts is recorded.
Boiling Point Determination
The boiling point can be determined by distillation at atmospheric pressure. The temperature at which the liquid boils and the vapor condenses is recorded. For high-boiling liquids, vacuum distillation may be necessary to prevent decomposition.
Density Measurement
A pycnometer or a digital density meter can be used to accurately measure the density of the liquid or molten solid at a specific temperature.
Solubility Assessment
The solubility can be qualitatively assessed by adding a small amount of the compound to various solvents (e.g., water, ethanol, acetone, hexane) and observing its miscibility.
Diagrams
Caption: A logical workflow for the synthesis of 1-Benzyloxy-2-chloro-4-fluorobenzene.
Caption: Influence of structural fragments on the physical properties of the target molecule.
References
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PubChem. Benzene, 1-chloro-4-fluoro-. [Link]
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Longdom Publishing. An Overview on Computational Tools for Predicting and Designing the Organic Compounds. [Link]
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ResearchGate. Prediction of boiling points of organic compounds by QSPR tools. [Link]
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PubChem. 1-Chloro-2-fluorobenzene. [Link]
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ACS Publications. Approach to Estimation and Prediction for Normal Boiling Point (NBP) of Alkanes Based on a Novel Molecular Distance-Edge (MDE) Vector, λ. [Link]
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Research Journal of Pharmaceutical, Biological and Chemical Sciences. QSPR Application on Modeling of Boiling Point of Polycyclic Aromatic Hydrocarbons. [https://www.rjpbcs.com/pdf/2014_5(6)/[13].pdf]([Link]13].pdf)
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ExportersIndia. 1-(benzyloxy)-4-chloro-2,3- difluorobenzene. [Link]
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Semantic Scholar. QSPR models of boiling point, octanol–water partition coefficient and retention time index of polycyclic aromatic hydrocarbons. [Link]
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